molecular formula C16H16ClN3O2S B13350484 N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide

Cat. No.: B13350484
M. Wt: 349.8 g/mol
InChI Key: ITGICRBJOIMLGG-UHFFFAOYSA-N
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Description

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide is a compound that belongs to the class of nicotinamide derivatives

Chemical Reactions Analysis

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways involved.

Comparison with Similar Compounds

N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other nicotinamide derivatives such as:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in their specific substituents, which can affect their biological activity and applications

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2S/c1-20(16(22)13-4-3-9-18-15(13)23-2)10-14(21)19-12-7-5-11(17)6-8-12/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

ITGICRBJOIMLGG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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